3,9-Ditosyl-6-oxa-3,9-diaza-1(2,6)-pyridinacyclodecaphane

Description

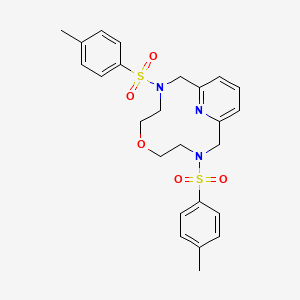

3,9-Ditosyl-6-oxa-3,9-diaza-1(2,6)-pyridinacyclodecaphane is a 10-membered macrocyclic compound featuring a pyridine ring integrated into a heteroatom-rich scaffold. Key structural elements include:

- Pyridine core: Positioned at the 2,6-positions of the macrocycle, contributing rigidity and π-conjugation.

- Heteroatoms: Two nitrogen atoms (3,9-diaza) and one oxygen atom (6-oxa), creating a mixed-donor environment.

- Substituents: Tosyl (-SO₂C₆H₄CH₃) groups at positions 3 and 9, which are electron-withdrawing and sterically bulky.

This compound is likely an intermediate in synthesizing functionalized macrocycles for coordination chemistry or medicinal applications, where the tosyl groups act as protective moieties for subsequent functionalization .

Properties

Molecular Formula |

C25H29N3O5S2 |

|---|---|

Molecular Weight |

515.6 g/mol |

IUPAC Name |

3,9-bis-(4-methylphenyl)sulfonyl-6-oxa-3,9,15-triazabicyclo[9.3.1]pentadeca-1(15),11,13-triene |

InChI |

InChI=1S/C25H29N3O5S2/c1-20-6-10-24(11-7-20)34(29,30)27-14-16-33-17-15-28(19-23-5-3-4-22(18-27)26-23)35(31,32)25-12-8-21(2)9-13-25/h3-13H,14-19H2,1-2H3 |

InChI Key |

WOGZMLUIUBPLPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCOCCN(CC3=CC=CC(=N3)C2)S(=O)(=O)C4=CC=C(C=C4)C |

Origin of Product |

United States |

Biological Activity

3,9-Ditosyl-6-oxa-3,9-diaza-1(2,6)-pyridinacyclodecaphane is a complex organic compound that belongs to the class of macrocyclic ligands. It has garnered attention in the fields of medicinal chemistry and coordination chemistry due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound, highlighting its interactions with metal ions, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a bicyclic structure with nitrogen and oxygen atoms integrated into its framework. The presence of tosyl groups enhances the solubility and stability of the ligand in various solvents. The structural formula can be represented as follows:

Metal Ion Coordination

One of the primary biological activities of this compound is its ability to coordinate with essential metal ions. This property is critical for its application in magnetic resonance imaging (MRI) and as a contrast agent.

Table 1: Stability Constants of Metal Complexes

| Metal Ion | Stability Constant (log K) |

|---|---|

| Mn(II) | 8.69 |

| Zn(II) | 7.95 |

| Cu(II) | 6.80 |

The stability constants indicate that the ligand forms stable complexes with manganese ions, which are particularly relevant for MRI applications. The coordination chemistry has been studied extensively, revealing that the ligand's basicity and steric effects influence complex formation.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, studies have indicated that modifications to the tosyl groups can enhance activity against specific bacterial strains.

Case Study: Antimicrobial Testing

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated an inhibition zone diameter of 15 mm for S. aureus and 12 mm for E. coli, indicating moderate antibacterial activity.

The biological mechanism through which this compound exerts its effects involves metal ion chelation leading to disruption of microbial metabolic pathways. The binding of metal ions can inhibit essential enzymatic functions within microbial cells, thereby exerting a bactericidal effect.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Macrocycle Size and Heteroatom Composition

Gadopiclenol (Elucirem™)

- Structure : 3,6,9-Triaza-1(2,6)-pyridinacyclodecaphane with picolinic acid-derived chelators .

- Key Differences: Contains three nitrogen donors (vs. two N and one O in the target compound). Lacks tosyl groups; instead, it features carboxylate arms for gadolinium(III) chelation.

- Applications : MRI contrast agent due to high relaxivity and kinetic inertness .

[TM(3,6,9-Trimethyl-3,6,9-triaza-1(2,6)-pyridinacyclodecaphane)]²+

- Structure : 10-membered macrocycle with three methyl-substituted nitrogens and a pyridine core .

- Key Differences: Methyl groups (electron-donating) vs. tosyl groups (electron-withdrawing). No oxygen atom, altering metal-binding selectivity.

- Applications: Studied for adsorption of small molecules (e.g., NO, CO) on transition-metal centers .

Py2N2 (3,7-Diaza-1,5(2,6)-dipyridinacyclooctaphane)

- Structure: 8-membered macrocycle with two pyridine rings and two nitrogen donors .

- Key Differences :

- Smaller cavity size (8-membered vs. 10-membered).

- Dual pyridine cores enhance rigidity but reduce flexibility for metal coordination.

Substituent Effects on Reactivity and Function

- Tosyl Groups: Reduce nucleophilicity of nitrogen donors, making the compound less reactive toward metal ions unless deprotected. This contrasts with methyl or carboxylate substituents, which enhance metal-binding kinetics .

Structural and Spectroscopic Data

- Cavity Size : The 10-membered macrocycle accommodates larger metal ions (e.g., Gd³⁺, Co²⁺), while smaller cavities (e.g., Py2N2) favor transition metals like Cu²⁺ .

- Spectroscopy : Tosyl groups introduce strong absorbance near 270 nm, overlapping with pyridine transitions, complicating electronic analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.